molecular formula C7H16ClNO3S B6215994 (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride CAS No. 2742623-54-5

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride

Cat. No. B6215994
CAS RN: 2742623-54-5
M. Wt: 229.7
InChI Key:
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Description

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (MSEMH) is an organic compound that belongs to the class of heterocyclic compounds. It is an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. MSEMH is a colorless, crystalline powder that is highly soluble in water and has a melting point of approximately 140 °C. MSEMH has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is not well understood. However, it is believed that (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride acts as a catalyst for the formation of a variety of organic compounds, including amino acids, peptides, and proteins. In addition, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is believed to act as an additive in the synthesis of polymers, and it is also believed to act as a reagent in the synthesis of a variety of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride are not well understood. However, it is believed that (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride may have a variety of effects on the human body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride has been shown to have antioxidant activity, and it has been shown to inhibit the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride in laboratory experiments include its low cost, its high solubility in water, and its low toxicity. Additionally, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a highly reactive compound and can be used as a catalyst for the synthesis of a variety of organic compounds. The main limitation of using (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride in laboratory experiments is its instability, as it can easily decompose upon exposure to light or heat.

Future Directions

The future directions for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride research include the development of new methods of synthesis, the development of new applications for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, and the exploration of its biochemical and physiological effects. Additionally, further research is needed to determine the mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride and to explore its potential as an antioxidant and an inhibitor of COX-2. Furthermore, further research is needed to explore the potential of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride as a therapeutic agent.

Synthesis Methods

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille cross-coupling reaction, and the Mitsunobu reaction. The Williamson ether synthesis is the most common method of synthesis for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, and it involves the reaction of an alkyl halide and an alcohol in the presence of an alkoxide base. The Stille cross-coupling reaction is a palladium-catalyzed coupling reaction that involves the reaction of an alkyl halide and an organostannane in the presence of a palladium catalyst. The Mitsunobu reaction is a palladium-catalyzed reaction that involves the reaction of an alcohol and an acid chloride in the presence of a palladium catalyst.

Scientific Research Applications

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride has a variety of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including amino acids, peptides, and proteins. (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride has also been used as a catalyst for the synthesis of polymers and as an additive in the synthesis of polymers. In addition, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride has been used as a reagent in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride involves the reaction of morpholine with 2-chloroethanesulfonyl chloride in the presence of a base to form (3S)-3-(2-chloroethyl)morpholine. This intermediate is then reacted with sodium methanesulfonate in the presence of a base to form the final product, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.", "Starting Materials": [ "Morpholine", "2-chloroethanesulfonyl chloride", "Sodium methanesulfonate", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with 2-chloroethanesulfonyl chloride in the presence of a base (e.g. triethylamine) to form (3S)-3-(2-chloroethyl)morpholine.", "Step 2: (3S)-3-(2-chloroethyl)morpholine is then reacted with sodium methanesulfonate in the presence of a base (e.g. triethylamine) to form (3S)-3-(2-methanesulfonylethyl)morpholine.", "Step 3: The final product, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, is obtained by treating (3S)-3-(2-methanesulfonylethyl)morpholine with hydrochloric acid." ] }

CAS RN

2742623-54-5

Molecular Formula

C7H16ClNO3S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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